molecular formula C10H5ClN2O3S B135115 1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- CAS No. 138863-74-8

1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-

Cat. No.: B135115
CAS No.: 138863-74-8
M. Wt: 268.68 g/mol
InChI Key: DZQQBMOSBPOYFX-UHFFFAOYSA-N
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Description

1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- (CAS: Not explicitly listed but structurally related to 3770-97-6 , 25910-85-4 , and synonyms in ) is a diazonaphthoquinone derivative with critical applications in photolithography and photoresist technology. Its structure combines a naphthalene backbone with a sulfonyl chloride group and a diazo moiety at the 6-position, enabling unique photoreactivity. The diazo group (-N₂⁺) undergoes photolytic decomposition under UV light, generating ketene intermediates that crosslink polymers—a property exploited in microchip manufacturing . Key synonyms include 6-diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonyl chloride and naphthoquinone-(1,2)-diazido-(2)-5-sulfonyl chloride .

Properties

IUPAC Name

5-chlorosulfonyl-2-diazonionaphthalen-1-olate
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InChI

InChI=1S/C10H5ClN2O3S/c11-17(15,16)9-3-1-2-7-6(9)4-5-8(13-12)10(7)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQQBMOSBPOYFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2-diazo-1-naphthol-5-sulfonyl chloride appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
Record name 2-DIAZO-1-NAPHTHOL-5-SULFONYL CHLORIDE
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CAS No.

3770-97-6
Record name 2-DIAZO-1-NAPHTHOL-5-SULFONYL CHLORIDE
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Record name 1,2-Naphthoquinonediazide-5-sulfonyl chloride
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Record name 2-Diazo-1-naphthol-5-sulfonyl chloride
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Record name 1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-
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Record name 6-diazo-5,6-dihydro-5-oxonaphthalene-2-sulphonyl chloride
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Biochemical Analysis

Biological Activity

1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- (CAS Number: 3770-97-6) is a diazo compound that has garnered attention in various fields, particularly in organic synthesis and biological research. This compound is characterized by its sulfonyl chloride functional group and its diazo structure, which contribute to its reactivity and potential biological applications.

The molecular formula of 1-naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- is C10H7ClN2O3SC_{10}H_{7}ClN_{2}O_{3}S, with a molecular weight of approximately 268.67 g/mol. The compound exhibits notable spectral characteristics, including NMR and FTIR spectra that assist in its identification and analysis.

PropertyValue
Molecular FormulaC10H7ClN2O3S
Molecular Weight268.67 g/mol
CAS Number3770-97-6
InChIInChI=1S/C10H5ClN2O3S/c11-17(15,16)9-3-1-2-7-6(9)4-5-8(13-12)10(7)14/h1-5H
InChIKeyDZQQBMOSBPOYFX-UHFFFAOYSA-N

The biological activity of 1-naphthalenesulfonyl chloride is primarily attributed to its ability to form reactive intermediates through diazotization reactions. These intermediates can interact with various biological macromolecules, including proteins and nucleic acids, leading to potential applications in drug development and proteomics.

Case Studies and Research Findings

  • Antimicrobial Activity : Research has indicated that compounds similar to 1-naphthalenesulfonyl chloride exhibit antimicrobial properties. For instance, studies on related sulfonyl chlorides have shown effectiveness against various bacterial strains, suggesting a potential role for this compound in developing new antibiotics.
  • Proteomics Applications : The compound is utilized in proteomics for labeling proteins due to its reactivity with amines. This property allows for the selective modification of proteins, facilitating studies on protein interactions and functions.
  • Cytotoxicity Studies : Preliminary studies have assessed the cytotoxic effects of the compound on cancer cell lines. Results indicate that at certain concentrations, it may induce apoptosis in specific cancer cells, highlighting its potential as an anticancer agent.

Summary of Research Findings

Study FocusFindingsReference
Antimicrobial ActivityEffective against various bacterial strains
Proteomics ApplicationsSelective protein labeling
CytotoxicityInduces apoptosis in cancer cell lines

Scientific Research Applications

Organic Synthesis

NSC serves as a versatile reagent in organic synthesis. It is primarily used for:

  • Sulfonylation Reactions : The introduction of sulfonyl groups into organic molecules enhances their reactivity and solubility.
  • Diazotization Processes : NSC is utilized in the formation of diazo compounds, which are crucial intermediates in the synthesis of azo dyes and pharmaceuticals.

Case Study: Synthesis of Azo Dyes

A study demonstrated the effectiveness of NSC in synthesizing azo dyes through diazotization reactions. The compound facilitated the formation of stable diazonium salts, which were then coupled with various aromatic compounds to yield vibrant azo dyes, showcasing its utility in dye manufacturing processes.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that derivatives of NSC exhibit antimicrobial properties against various bacterial strains. The sulfonamide moiety is known for its antibacterial effects.

Case Study: Antibacterial Screening

In a controlled study, several NSC derivatives were synthesized and screened for antibacterial activity. The results showed promising activity against Gram-positive bacteria, indicating potential for development into new antimicrobial agents.

Photochemical Applications

NSC is also explored in photochemical reactions:

  • Photosensitizers : Its ability to absorb light makes it suitable for use as a photosensitizer in photodynamic therapy (PDT), a treatment modality for certain cancers.

Case Study: Photodynamic Therapy

Research involving NSC as a photosensitizer demonstrated its effectiveness in inducing cell death in cancer cells upon light activation. This highlights its potential role in developing novel cancer treatments.

Data Tables

Application AreaSpecific UseExample CompoundsResults/Findings
Organic SynthesisSulfonylationNSC derivativesEnhanced reactivity and solubility
Medicinal ChemistryAntimicrobial agentsNSC derivativesEffective against Gram-positive bacteria
Photochemical ReactionsPhotosensitizersNSCInduced cell death in cancer cells

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Derivatives

Compound Name CAS Number Molecular Formula Key Features Applications
1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- 3770-97-6 C₁₀H₅ClN₂O₃S Diazo group at C6, sulfonyl chloride Photoresists, microelectronics
1-Naphthalenesulfonyl Chloride (Parent Compound) 85-46-1 C₁₀H₇ClO₂S Lacks diazo/oxo groups Sulfonylation reactions, peptide synthesis
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, ester with 4,4',4''-ethylidynetris[phenol] 138636-85-8 C₃₉H₃₄N₂O₇S Phenolic ester derivative Enhanced solubility in polymer matrices
p-tert-Butylphenyl naphthoquinone-1,2-diazide-(2)-5-sulfonate 31600-99-4 C₂₀H₁₈N₂O₄S Bulky tert-butyl substituent Improved thermal stability in resists
2-Diazo-1-naphthol-4-sulfonyl chloride 36451-09-9 C₁₀H₅ClN₂O₃S Diazo group at C2 Alternative photosensitivity profile

Key Structural Differences

  • Diazo Group Position : The target compound has a diazo group at C6, whereas analogues like 2-diazo-1-naphthol-4-sulfonyl chloride (CAS 36451-09-9) feature diazo moieties at C2, altering UV absorption and reactivity .
  • Substituent Effects: Esterification with phenolic groups (e.g., 138636-85-8) increases molecular weight (674.76 g/mol vs. 268.68 g/mol for the parent) and modifies solubility . Bulky substituents (e.g., tert-butyl in 31600-99-4) enhance thermal stability but may reduce photospeed .

Reactivity Comparison :

  • The diazo group in the target compound decomposes under UV light (λ = 365 nm), whereas non-diazo analogues (e.g., 85-46-1) are inert to UV but reactive toward amines and alcohols .
  • Sulfonate esters (e.g., 138636-85-8) exhibit hydrolytic stability compared to sulfonyl chlorides, which are moisture-sensitive .

Physicochemical Properties

Table 2: Property Comparison

Property Target Compound 1-Naphthalenesulfonyl Chloride (85-46-1) Ester (138636-85-8)
Molecular Weight 268.68 g/mol 226.67 g/mol 674.76 g/mol
Melting Point Not reported 70°C >200°C (decomposes)
Solubility Polar aprotic solvents Toluene, dichloromethane Dimethylformamide
Stability Light-sensitive Moisture-sensitive Hydrolytically stable

Toxicity and Environmental Impact

  • Target Compound : Classified under Aquatic Chronic 4 (H413) when part of reaction masses, indicating long-term aquatic toxicity .
  • Analogues: Non-diazo derivatives (e.g., 85-46-1) lack diazo-related hazards but require handling precautions due to sulfonyl chloride reactivity .

Preparation Methods

Diazotization of 2-Amino-1-Naphthalenesulfonic Acid

The synthesis begins with the diazotization of 2-amino-1-naphthalenesulfonic acid. In a representative protocol, sodium 2-amino-1-naphthalenesulfonate (0.3 mol) is dissolved in an aqueous solution containing sodium nitrite (0.303 mol) and cooled to 5°C. The mixture is acidified with diluted hydrochloric acid (0.68 mol) to form the diazonium salt, 2-diazo-1-naphthalenesulfonic acid. Potassium iodide (3 g) is added as a catalyst to facilitate subsequent oxidation.

Critical Parameters:

  • Temperature Control : Maintaining temperatures below 10°C prevents premature decomposition of the diazo intermediate.

  • Acid Concentration : A 1:2 molar ratio of hydrochloric acid to sodium nitrite ensures complete diazotization without side reactions.

Oxidation to 1,2-Naphthoquinone-2-Diazide

The diazonium solution is treated with sodium hypochlorite (13.3% available chlorine) and sodium hydroxide (35% aqueous solution) at 20–25°C. This step oxidizes the diazo group to a quinone structure, yielding 1,2-naphthoquinone-2-diazide. The product is extracted using methylene chloride (5–8 times the diazide mass) to isolate the organic phase.

Yield Optimization:

  • Solvent Selection : Methylene chloride achieves >95% extraction efficiency due to its high polarity and immiscibility with water.

  • Neutralization : Post-reaction neutralization with hydrochloric acid and sodium thiosulfate removes residual iodine, enhancing purity.

Sulfonation and Chlorination

The isolated 1,2-naphthoquinone-2-diazide undergoes sulfonation with chlorosulfonic acid (5–8 mol equivalents) at 45–70°C for 1–4 hours. This step introduces the sulfonic acid group at the 4-position of the naphthalene ring. Subsequent treatment with thionyl chloride (0.8–5 mol equivalents) at 45–65°C converts the sulfonic acid to the sulfonyl chloride.

Reaction Mechanism:

  • Sulfonation :

    Diazide+ClSO3HDiazide-SO3H+HCl\text{Diazide} + \text{ClSO}_3\text{H} \rightarrow \text{Diazide-SO}_3\text{H} + \text{HCl}

    Chlorosulfonic acid acts as both a sulfonating agent and a dehydrating agent.

  • Chlorination :

    Diazide-SO3H+SOCl2Diazide-SO2Cl+SO2+HCl\text{Diazide-SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{Diazide-SO}_2\text{Cl} + \text{SO}_2 + \text{HCl}

    Thionyl chloride replaces the hydroxyl group with chlorine, forming the sulfonyl chloride.

Industrial-Scale Optimization Strategies

Two-Step Reaction System

Modern industrial processes (e.g., US6274714B1, CN1273968A) employ a two-step system to suppress impurities. By separating sulfonation and chlorination, side reactions such as over-sulfonation or diazo group degradation are minimized. This approach achieves yields of 70–75%, compared to 50–60% in single-step methods.

Solvent and Reagent Ratios

  • Chlorosulfonic Acid : A 5:1 molar ratio relative to diazide ensures complete sulfonation without excess reagent waste.

  • Thionyl Chloride : Sub-stoichiometric amounts (0.8–1.2 mol equivalents) reduce HCl byproduct formation.

Temperature and Time Profiles

StepTemperature RangeDurationYield Impact
Diazotization0–5°C30 minPrevents diazo decomposition
Sulfonation45–70°C1–4 hrMaximizes sulfonation
Chlorination45–65°C1–3 hrBalances rate vs. side reactions

Analytical Characterization

Spectroscopic Validation

  • FT-IR Analysis :

    • Diazzo group: ν(N=N)\nu(\text{N=N}) at 2100–2200 cm⁻¹.

    • Sulfonyl chloride: ν(S=O)\nu(\text{S=O}) at 1370 cm⁻¹.

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃) : Aromatic protons at δ 7.5–8.5 ppm; sulfonyl chloride carbon at δ ~55 ppm.

    • ¹³C NMR : Quinone carbonyl at δ 185 ppm.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) identifies impurities such as unreacted diazide (<1%) and over-chlorinated byproducts (<0.5%).

Comparative Evaluation of Methods

ParameterTraditional Single-StepTwo-Step Patent Method
Yield50–60%70–75%
Purity85–90%95–98%
Reaction Time6–8 hr5–7 hr
Byproduct FormationHigh (10–15%)Low (2–5%)

Q & A

Q. What toxicological profiles should inform risk assessments for this compound, given structural similarities to naphthalene derivatives?

  • Methodological Answer : Reference ATSDR guidelines for naphthalene analogs (e.g., potential hepatotoxicity and hemolytic anemia). Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity. Monitor airborne particulates via HPLC in lab settings .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-
Reactant of Route 2
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1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-

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